molecular formula C9H13NO3S B2645346 3-((4-Aminophenyl)sulfonyl)propan-1-ol CAS No. 131110-21-9

3-((4-Aminophenyl)sulfonyl)propan-1-ol

Cat. No. B2645346
CAS RN: 131110-21-9
M. Wt: 215.27
InChI Key: LRPJPWFRYRFDTF-UHFFFAOYSA-N
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Description

“3-((4-Aminophenyl)sulfonyl)propan-1-ol” is a chemical compound with the molecular formula C9H13NO3S . It has a molecular weight of 215.27 .


Molecular Structure Analysis

The molecular structure of “3-((4-Aminophenyl)sulfonyl)propan-1-ol” consists of a propanol backbone with a sulfonyl group attached to the third carbon. The sulfonyl group is further connected to a 4-aminophenyl group .


Physical And Chemical Properties Analysis

“3-((4-Aminophenyl)sulfonyl)propan-1-ol” is a solid at room temperature . It has a high GI absorption and is very soluble in water . Its Log Po/w values, which indicate its lipophilicity, range from 0.11 to 1.51 .

Scientific Research Applications

Organic Synthesis and Catalysis Research indicates that compounds structurally related to "3-((4-Aminophenyl)sulfonyl)propan-1-ol" are valuable in organic synthesis, particularly in the stereocontrolled synthesis of complex molecules. For instance, the application of sulfonyl compounds in the highly stereocontrolled access to 1,1,1-Trifluoro-2,3-epoxypropane showcases their utility in organic synthesis. This process involves lipase-mediated kinetic resolution and demonstrates the potential of sulfonyl compounds in facilitating selective reactions, crucial for the development of pharmaceuticals and fine chemicals (Shimizu, Sugiyama, & Fujisawa, 1996).

Medicinal Chemistry and Drug Development In medicinal chemistry, derivatives of sulfonyl compounds like "3-((4-Aminophenyl)sulfonyl)propan-1-ol" have been investigated for their potential as beta-adrenergic blocking agents. These compounds exhibit selective action on cardiac beta1 receptors, highlighting their importance in designing cardiovascular drugs (Tucker & Coope, 1978). Furthermore, sulfonyl compounds have been used in drug metabolism studies to prepare mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators, showcasing their role in understanding drug action and toxicity (Zmijewski et al., 2006).

Material Science Sulfonyl compounds have also found applications in material science, particularly in the development of lanthanide-organic frameworks with potential for gas sorption, proton conductivity, and luminescent sensing. These materials demonstrate the versatility of sulfonyl-based compounds in creating functional materials for energy and environmental applications (Zhou et al., 2016).

Antimicrobial and Corrosion Inhibition Research into N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, structurally akin to "3-((4-Aminophenyl)sulfonyl)propan-1-ol," has demonstrated significant antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016). Additionally, tertiary amines derived from similar compounds have been studied for their role in inhibiting carbon steel corrosion, further showcasing the wide-ranging applicability of sulfonyl compounds in industrial applications (Gao, Liang, & Wang, 2007).

Mechanism of Action

The mechanism of action of “3-((4-Aminophenyl)sulfonyl)propan-1-ol” is not explicitly mentioned in the available resources. It’s important to note that the mechanism of action would largely depend on the context in which this compound is used, such as in a biological or chemical process .

Safety and Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(4-aminophenyl)sulfonylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h2-5,11H,1,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPJPWFRYRFDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Aminophenyl)sulfonyl)propan-1-ol

Synthesis routes and methods

Procedure details

A mixture of methyl 3-(4-acetamidophenylsulfonyl)propionate (54.2 g, 190 mmol), sodium borohydride (22.3 g, 590 mmol), and 400 mL of t-butanol was stirred mechanically and heated to reflux. Methanol (11 mL) was added dropwise over 20 minutes, and the resulting solution was stirred at reflux for 2 hours. The reaction mixture was cooled, and 250 mL of 3M aqueous HCl was added slowly with vigorous gas evolution occurring. The resulting mixture was partially concentrated at reduced pressure to remove t-butanol, and the residue was heated at reflux for 2 hours. The mixture was cooled, and solid sodium bicarbonate was added slowly until the pH of the mixture was 6-7. The mixture was allowed to stand several hours at 23° C. and then the precipitated product was filtered. After recrystallization from methanol containing a small amount of ether, 8.2 g (20%) of cream-colored powder was obtained, mp 99°-102° C.
Quantity
54.2 g
Type
reactant
Reaction Step One
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Three

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